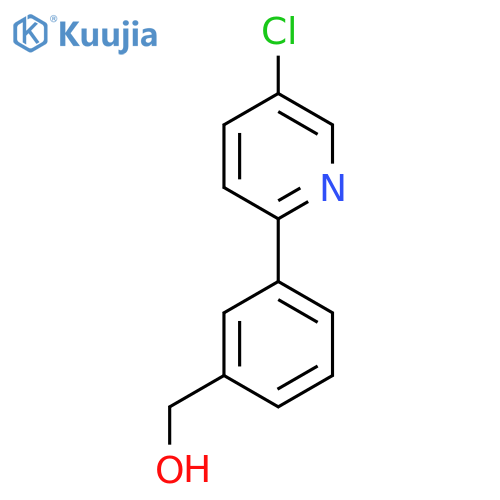

Cas no 1349715-47-4 (3-(5-Chloro-2-pyridinyl)Benzenemethanol)

1349715-47-4 structure

商品名:3-(5-Chloro-2-pyridinyl)Benzenemethanol

CAS番号:1349715-47-4

MF:C12H10ClNO

メガワット:219.666902065277

CID:2113159

3-(5-Chloro-2-pyridinyl)Benzenemethanol 化学的及び物理的性質

名前と識別子

-

- 3-(5-chloro-2-pyridinyl)Benzenemethanol

- (3-(5-Chloropyridin-2-yl)phenyl)methanol

- 3-(5-Chloropyridin-2-yl)benzyl alcohol

- 3-(5-Chloro-2-pyridinyl)Benzenemethanol

-

- インチ: 1S/C12H10ClNO/c13-11-4-5-12(14-7-11)10-3-1-2-9(6-10)8-15/h1-7,15H,8H2

- InChIKey: DAQFEURCKSCJBE-UHFFFAOYSA-N

- ほほえんだ: ClC1=CN=C(C=C1)C1=CC=CC(CO)=C1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 200

- トポロジー分子極性表面積: 33.1

3-(5-Chloro-2-pyridinyl)Benzenemethanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-4417913-0.1g |

[3-(5-chloropyridin-2-yl)phenyl]methanol |

1349715-47-4 | 95% | 0.1g |

$337.0 | 2023-05-26 | |

| Enamine | EN300-4417913-0.05g |

[3-(5-chloropyridin-2-yl)phenyl]methanol |

1349715-47-4 | 95% | 0.05g |

$226.0 | 2023-05-26 | |

| 1PlusChem | 1P01FD3V-2.5g |

3-(5-Chloropyridin-2-yl)benzyl alcohol |

1349715-47-4 | 95% | 2.5g |

$2414.00 | 2023-12-22 | |

| Aaron | AR01FDC7-500mg |

3-(5-Chloropyridin-2-yl)benzyl alcohol |

1349715-47-4 | 95% | 500mg |

$1068.00 | 2025-02-14 | |

| Aaron | AR01FDC7-250mg |

3-(5-Chloropyridin-2-yl)benzyl alcohol |

1349715-47-4 | 95% | 250mg |

$687.00 | 2025-02-14 | |

| 1PlusChem | 1P01FD3V-1g |

3-(5-Chloropyridin-2-yl)benzyl alcohol |

1349715-47-4 | 95% | 1g |

$1262.00 | 2023-12-22 | |

| A2B Chem LLC | AX95643-50mg |

(3-(5-Chloropyridin-2-yl)phenyl)methanol |

1349715-47-4 | 95% | 50mg |

$273.00 | 2024-04-20 | |

| 1PlusChem | 1P01FD3V-50mg |

3-(5-Chloropyridin-2-yl)benzyl alcohol |

1349715-47-4 | 95% | 50mg |

$332.00 | 2023-12-22 | |

| A2B Chem LLC | AX95643-500mg |

(3-(5-Chloropyridin-2-yl)phenyl)methanol |

1349715-47-4 | 95% | 500mg |

$833.00 | 2024-04-20 | |

| A2B Chem LLC | AX95643-2.5g |

(3-(5-Chloropyridin-2-yl)phenyl)methanol |

1349715-47-4 | 95% | 2.5g |

$2039.00 | 2024-04-20 |

3-(5-Chloro-2-pyridinyl)Benzenemethanol 関連文献

-

Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096

-

Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370

-

Yu-Fei Ao,Christian Malm,Johannes Hunger Dalton Trans., 2018,47, 7883-7887

-

Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100

1349715-47-4 (3-(5-Chloro-2-pyridinyl)Benzenemethanol) 関連製品

- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)

- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)

- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)

- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)

推奨される供給者

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量